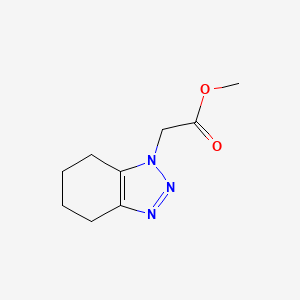

![molecular formula C14H23NO4 B1448905 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2098119-97-0](/img/structure/B1448905.png)

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Descripción general

Descripción

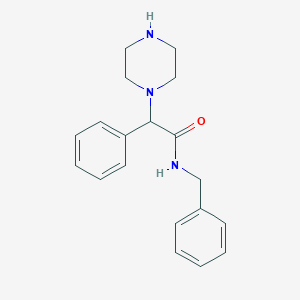

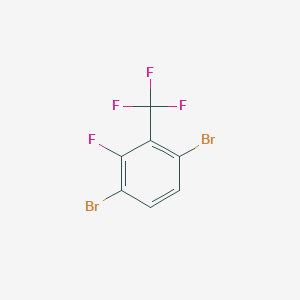

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2098119-97-0 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 2-(((tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a specific representation of the molecular structure of the compound .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold fixes the relative spatial arrangement of functional groups, which is crucial for receptor interaction studies (Radchenko, Grygorenko, & Komarov, 2008).

- Synthesis of novel non-natural spiro[2.3]hexane amino acids as conformationally rigid analogs of γ-aminobutyric acid (GABA) was reported. These compounds are potential modulators of GABAergic cascades in the human central nervous system, illustrating the therapeutic potential of such analogs (Yashin et al., 2017).

Contribution to Medicinal Chemistry

- Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, highlighting their utility in medicinal chemistry due to their unique three-dimensional shape and varied fluorine substitution patterns. These attributes are significant for drug discovery, providing insights into the interaction between drug molecules and their targets (Chernykh et al., 2016).

- Efforts towards synthesizing microsporin B highlighted the preparation of key amino acid fragments using an approach that includes cross metathesis and enzymatic kinetic resolution. This work exemplifies the role of such spirocyclic compounds in the synthesis of complex natural products (Swaroop et al., 2014).

Novel Synthetic Approaches

- The development of synthetic routes to spiro[indole-3,4′-piperidin]-2-ones from tert-butoxycarbonyl piperidine-4-carboxylic acid showcases the versatility of these spirocyclic compounds in synthesizing structurally complex and diverse molecular frameworks (Freund & Mederski, 2000).

- An efficient synthesis of spirocyclic oxindole analogs demonstrates the potential of these compounds in generating bioactive molecules, highlighting the importance of such structures in the development of new therapeutic agents (Teng, Zhang, & Mendonça, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOVSENRSQQIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)

![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)

![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)

![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)